n-Glycylbenzamide
Description
n-Glycylbenzamide (CAS: 1875-12-3) is a benzamide derivative featuring a glycyl group (NH₂CH₂CO-) attached to the benzamide scaffold. This compound is structurally characterized by the presence of both an aromatic benzamide moiety and an amino acid-derived glycyl substituent, which may influence its solubility, reactivity, and biological activity.
Properties
CAS No. |
1875-12-3 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N-(2-aminoacetyl)benzamide |
InChI |
InChI=1S/C9H10N2O2/c10-6-8(12)11-9(13)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,12,13) |
InChI Key |
MEHJJDCQDVTYAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Glycylbenzamide can be synthesized through a condensation reaction between benzoic acid and glycine. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under mild conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
n-Glycylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where nucleophiles replace the amide hydrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
n-Glycylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of n-Glycylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares n-Glycylbenzamide with key benzamide derivatives:
Key Observations :
This compound
- Aminolysis: Reaction of benzoyl chloride with glycyl-containing amines.
- Coupling Reactions : Using carbodiimides (e.g., DCC) to link benzoic acid derivatives to glycyl groups .
Comparison with Other Benzamides:
- N-Hexylbenzamide : Synthesized via benzoylation of hexylamine using benzoyl chloride .
- N-Phenylbenzamide : Prepared by reacting aniline with benzoyl chloride under Schotten-Baumann conditions .
- 2-Aminobenzamides: Fluorescent labeling agents synthesized via selective amidation; used in glycan analysis .
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